2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol
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Overview
Description
2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol is a complex organic compound that features a unique combination of benzodioxin, oxazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-benzodioxin-6-amine: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of 1,3-Oxazole Derivative: The oxazole ring can be constructed by the cyclization of an appropriate α-amino ketone with a carboxylic acid derivative.
Coupling Reaction: The final step involves the coupling of the 2,3-dihydro-1,4-benzodioxin-6-amine with the 1,3-oxazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin moiety can interact with hydrophobic pockets, while the oxazole ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-thiazol-5-yl}phenol: Similar structure but with a thiazole ring instead of an oxazole ring.
2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-imidazol-5-yl}phenol: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the oxazole ring in 2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol provides unique electronic properties that can enhance its interaction with biological targets compared to its thiazole or imidazole analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
830334-44-6 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-oxazol-5-yl]phenol |
InChI |
InChI=1S/C17H14N2O4/c20-13-4-2-1-3-12(13)16-10-18-17(23-16)19-11-5-6-14-15(9-11)22-8-7-21-14/h1-6,9-10,20H,7-8H2,(H,18,19) |
InChI Key |
JFXMZMUGOYTUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=C(O3)C4=CC=CC=C4O |
Origin of Product |
United States |
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